molecular formula C9H15NO4 B8301338 Ethyl 3-oxo-2-(propanoylamino)butanoate

Ethyl 3-oxo-2-(propanoylamino)butanoate

Cat. No.: B8301338
M. Wt: 201.22 g/mol
InChI Key: LSYZSIZGEZOGQW-UHFFFAOYSA-N
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Description

Ethyl 3-oxo-2-(propanoylamino)butanoate is a keto-ester derivative characterized by a 3-oxobutanoate backbone substituted with a propanoylamino (-NHCOCH₂CH₃) group at the 2-position. These functionalities enable participation in condensation, cyclization, and nucleophilic addition reactions, making it valuable in synthetic organic chemistry and pharmaceutical intermediates.

Properties

Molecular Formula

C9H15NO4

Molecular Weight

201.22 g/mol

IUPAC Name

ethyl 3-oxo-2-(propanoylamino)butanoate

InChI

InChI=1S/C9H15NO4/c1-4-7(12)10-8(6(3)11)9(13)14-5-2/h8H,4-5H2,1-3H3,(H,10,12)

InChI Key

LSYZSIZGEZOGQW-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC(C(=O)C)C(=O)OCC

Origin of Product

United States

Comparison with Similar Compounds

Ethyl 2-phenylacetoacetate (Ethyl 3-oxo-2-phenylbutanoate)

Molecular Formula : C₁₂H₁₄O₃
Functional Groups : Keto (C=O), ester (COOEt), phenyl (C₆H₅).
Key Properties :

  • Volatility: Higher volatility compared to bulkier analogs due to the absence of polar substituents (e.g., amides). Ethyl hexanoate (C₈H₁₆O₂), a simpler ester, is retained in chromatographic analyses until later washings, indicating moderate volatility .
  • Applications : Precursor for phenylacetone synthesis, a regulated substance in amphetamine production. Its gas chromatography/mass spectrometry (GC/MS) profile is critical for forensic identification .

Comparison :

  • Reactivity: The phenyl group directs electrophilic substitution, while the propanoylamino group may favor nucleophilic acyl substitution or cyclocondensation .

Ethyl 3-Oxo-2-(2-Phenylhydrazono)butanoate

Molecular Formula : C₁₂H₁₄N₂O₃
Functional Groups : Keto (C=O), ester (COOEt), hydrazone (N-N=C).
Key Properties :

  • Reactivity : The hydrazone group facilitates cyclization into pyrazole or indole derivatives under acidic or thermal conditions.
  • Applications : Intermediate in heterocyclic synthesis for pharmaceuticals and agrochemicals .

Comparison :

  • Thermal Stability: Hydrazones are prone to decomposition under prolonged heating, whereas amides (propanoylamino) exhibit higher stability .

Methyl 2-Benzoylamino-3-oxobutanoate

Molecular Formula: C₁₂H₁₃NO₄ Functional Groups: Keto (C=O), ester (COOMe), benzoylamino (-NHCOC₆H₅). Key Properties:

  • Melting Point: Derivatives like ethyl 3-oxo-2-phenyl-3-((1-phenylethyl)amino)propanoate exhibit solid-state stability with melting points of 82–84°C .
  • Applications : Precursor for antimicrobial and anthelmintic agents via Schiff base formation or Michael additions .

Comparison :

  • Hydrolysis: Methyl esters hydrolyze faster than ethyl esters, affecting drug delivery kinetics .

3-Oxo-2-Phenylbutanamide

Molecular Formula: C₁₀H₁₁NO₂ Functional Groups: Keto (C=O), amide (CONH₂), phenyl (C₆H₅). Key Properties:

  • Solubility : Higher water solubility than esters due to the amide group.
  • Applications : Regulated precursor in amphetamine synthesis; monitored in wastewater epidemiology .

Comparison :

  • The amide group reduces volatility and increases metabolic stability compared to ester-containing analogs.
  • Synthetic Utility: Amides are less reactive toward nucleophiles than esters, requiring harsher conditions for transformations .

Data Table: Key Properties of Compared Compounds

Compound Name Molecular Formula Functional Groups Key Applications Volatility/Stability
Ethyl 3-oxo-2-(propanoylamino)butanoate C₉H₁₅NO₄ (inferred) Keto, ester, amide Pharmaceutical intermediates Moderate volatility, high stability
Ethyl 2-phenylacetoacetate C₁₂H₁₄O₃ Keto, ester, phenyl Phenylacetone precursor High volatility
Ethyl 3-Oxo-2-(2-Phenylhydrazono)butanoate C₁₂H₁₄N₂O₃ Keto, ester, hydrazone Heterocyclic synthesis Low thermal stability
Methyl 2-Benzoylamino-3-oxobutanoate C₁₂H₁₃NO₄ Keto, ester, benzoylamino Antimicrobial agents Moderate hydrolysis rate
3-Oxo-2-Phenylbutanamide C₁₀H₁₁NO₂ Keto, amide, phenyl Amphetamine precursor Low volatility

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